molecular formula C28H28O5 B11138188 ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11138188
M. Wt: 444.5 g/mol
InChI Key: UTCQVFYHCQRZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 4 and 8, a propanoate ester at position 3, and a 2-methylnaphthylmethoxy group at position 5. The compound’s molecular formula is C₂₇H₂₈O₅ (calculated based on structural similarity to analogues), and its structural complexity arises from the bulky aromatic substituent at position 6. Coumarin derivatives are widely studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities, which are influenced by substituent patterns .

Properties

Molecular Formula

C28H28O5

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 3-[4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C28H28O5/c1-5-31-26(29)15-13-22-18(3)21-12-14-25(19(4)27(21)33-28(22)30)32-16-24-17(2)10-11-20-8-6-7-9-23(20)24/h6-12,14H,5,13,15-16H2,1-4H3

InChI Key

UTCQVFYHCQRZRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=C(C=CC4=CC=CC=C43)C)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts alkylation reaction, where the chromen-2-one derivative is reacted with 2-methyl-1-naphthylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where the ethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, or microbial resistance.

Comparison with Similar Compounds

Ethyl 3-(7-{[4-(tert-butyl)phenyl]methoxy}-4,8-dimethyl-2-oxochromen-3-yl)propanoate

Molecular Formula : C₂₇H₃₂O₅
Molecular Weight : 436.548 g/mol
CAS : 858751-47-0

Structural Differences :

  • The 2-methylnaphthylmethoxy group in the target compound is replaced with a 4-tert-butylbenzyloxy substituent.
  • The tert-butyl group introduces a bulky aliphatic substituent instead of an aromatic naphthyl system.

Implications :

  • Steric Effects : The tert-butyl’s spherical bulk could lead to different steric interactions in binding assays compared to the planar naphthyl group.
  • Electronic Effects : The benzyloxy group’s electron-donating tert-butyl substituent may alter the coumarin ring’s electron density, affecting reactivity or binding affinity.

2-{4,8-Dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic Acid

Molecular Formula: C₂₁H₁₆O₅ Molecular Weight: Not explicitly stated (estimated ~348.36 g/mol based on formula) Purity: 95%

Structural Differences :

  • The propanoate ester in the target compound is replaced with an acetic acid moiety.
  • The 2-methylnaphthylmethoxy group is substituted with a 2-methylallyloxy group.

Implications :

  • Solubility : The carboxylic acid group increases polarity, enhancing aqueous solubility but reducing lipid bilayer penetration.
  • Reactivity : The acidic proton enables hydrogen bonding or salt formation, contrasting with the ester’s hydrolytic stability.

(E)-Methyl 4-(3-Chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate

Molecular Formula: C₁₅H₁₆ClN₂O₄ Molecular Weight: Not explicitly stated (estimated ~339.75 g/mol)

Structural Differences :

  • The coumarin core is replaced with a substituted benzoate structure.
  • Contains a chloropropoxy chain and a cyanovinylamino group.

Implications :

  • Electronic Effects: The electron-withdrawing cyano group may polarize the vinylamino moiety, affecting conjugation and electronic interactions.

Research Implications

  • Structure-Activity Relationships (SAR) : The bulky naphthylmethoxy group in the target compound may enhance interactions with hydrophobic binding pockets, while the tert-butyl analogue’s substituent could optimize metabolic stability.
  • Solubility vs. Bioavailability : The acetic acid derivative’s higher solubility may favor in vitro applications, whereas the ester-containing compounds (target and tert-butyl analogue) may exhibit better cell permeability.
  • Synthetic Versatility : The allyloxy and chloropropoxy groups in analogues highlight opportunities for further functionalization via click chemistry or nucleophilic substitution .

Biological Activity

Ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromone derivatives. Its intricate structure, characterized by multiple functional groups, suggests a potential for diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on existing research.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Chromone Core : The initial steps involve constructing the chromone backbone through cyclization reactions.
  • Substitution Reactions : Methyl and methoxy groups are introduced via electrophilic aromatic substitution.
  • Esterification : The final product is obtained by esterifying the carboxylic acid with ethanol.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

1. Antioxidant Activity

  • Compounds with a chromone structure have shown significant antioxidant properties due to their ability to scavenge free radicals and reduce oxidative stress.

2. Anticancer Properties

  • Studies have indicated that chromone derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 5.6 µM against specific cancer cell lines, suggesting potential efficacy in cancer therapy .

3. Antimicrobial Effects

  • Certain chromone derivatives exhibit antimicrobial activity against various bacteria and fungi. This property is likely attributed to their ability to disrupt microbial cell membranes.

Case Studies

Several studies have focused on the biological evaluation of structurally related compounds:

StudyCompoundBiological ActivityIC50 Value
Hydroxy-DPTQAntiproliferative3–5 µM
Ethyl 4-(dimethylamino)benzoateCytotoxicityNot specified
Pyrimidoquinoline derivativeDNA binding and cytotoxicityNot specified

These studies highlight the potential of chromone derivatives in medicinal chemistry, particularly in anticancer and antimicrobial applications.

The biological activities of ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-y}propanoate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, these compounds can exert protective effects against oxidative damage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.